molecular formula C22H25N3O4S B2572569 4-(2-(azepan-1-yl)-2-oxoethyl)-2-(p-tolyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide CAS No. 899724-55-1

4-(2-(azepan-1-yl)-2-oxoethyl)-2-(p-tolyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide

Cat. No.: B2572569
CAS No.: 899724-55-1
M. Wt: 427.52
InChI Key: GRZHYFIOYPFUAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-(azepan-1-yl)-2-oxoethyl)-2-(p-tolyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide is a useful research compound. Its molecular formula is C22H25N3O4S and its molecular weight is 427.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Applications

This compound and related structures have been explored for their synthesis and potential chemical applications. Fülöpová et al. (2015) described the efficient synthesis of similar 4H-benzo[b][1,4]thiazine 1,1-dioxides, highlighting their biological, medicinal, and industrial applications (Fülöpová et al., 2015). Moreover, Khazaei et al. (2015) used a related compound as a catalyst for synthesizing various organic derivatives, emphasizing the method's advantages, including high yields and compliance with green chemistry protocols (Khazaei et al., 2015).

Biological and Medicinal Research

A study by Zia-ur-Rehman et al. (2009) focused on synthesizing novel biologically active derivatives of a similar compound, demonstrating their potential antibacterial and antioxidant activities (Zia-ur-Rehman et al., 2009). This highlights the broader potential of these compounds in pharmaceutical research.

Materials Science and Optoelectronics

The work of Chen et al. (2016) explored benzo[d][1,2,3]thiadiazole derivatives for their application in organic semiconductors, useful in transistors, solar cells, photodetectors, and thermoelectrics (Chen et al., 2016). Such studies indicate the relevance of thiadiazine derivatives in advanced material sciences.

Pharmaceutical Applications

Research on benzothiazepine and benzoxazepine derivatives, as conducted by Kaur et al. (2012), revealed their potential as antipsychotic and anticonvulsant agents (Kaur et al., 2012). This suggests possible pharmaceutical applications for structurally related compounds like 4-(2-(azepan-1-yl)-2-oxoethyl)-2-(p-tolyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide.

Properties

IUPAC Name

4-[2-(azepan-1-yl)-2-oxoethyl]-2-(4-methylphenyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O4S/c1-17-10-12-18(13-11-17)25-22(27)24(16-21(26)23-14-6-2-3-7-15-23)19-8-4-5-9-20(19)30(25,28)29/h4-5,8-13H,2-3,6-7,14-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRZHYFIOYPFUAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC(=O)N4CCCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.